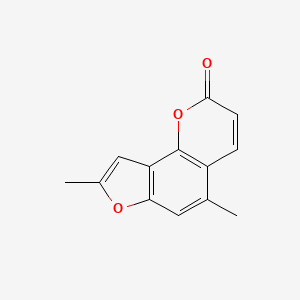![molecular formula C15H19N3O5 B13795176 tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 912843-70-0](/img/structure/B13795176.png)
tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-NITRO-PYRIDIN-3-YL)OXYMETHYL-2,5-DIHYDRO-PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: is a complex organic compound that features a pyrrole ring substituted with a nitro-pyridine moiety and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NITRO-PYRIDIN-3-YL)OXYMETHYL-2,5-DIHYDRO-PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Nitro-Pyridine Moiety: The nitro-pyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a nitro compound under basic conditions.
Esterification: The carboxylic acid group on the pyrrole ring is then esterified using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The nitro-pyridine moiety is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
作用机制
The mechanism of action of 2-(2-NITRO-PYRIDIN-3-YL)OXYMETHYL-2,5-DIHYDRO-PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The nitro group could also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
- 2-(2-Nitro-phenyl)oxymethyl-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester
- 2-(2-Nitro-thiophen-3-yl)oxymethyl-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 2-(2-NITRO-PYRIDIN-3-YL)OXYMETHYL-2,5-DIHYDRO-PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of the nitro-pyridine moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
属性
CAS 编号 |
912843-70-0 |
|---|---|
分子式 |
C15H19N3O5 |
分子量 |
321.33 g/mol |
IUPAC 名称 |
tert-butyl 2-[(2-nitropyridin-3-yl)oxymethyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C15H19N3O5/c1-15(2,3)23-14(19)17-9-5-6-11(17)10-22-12-7-4-8-16-13(12)18(20)21/h4-8,11H,9-10H2,1-3H3 |
InChI 键 |
RLBYONPANQFITH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC=CC1COC2=C(N=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



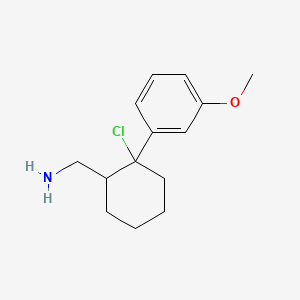


![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
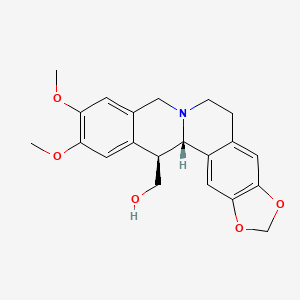
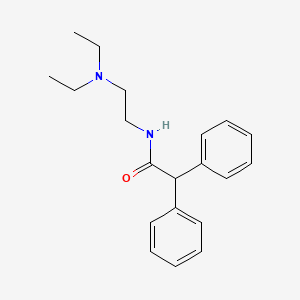
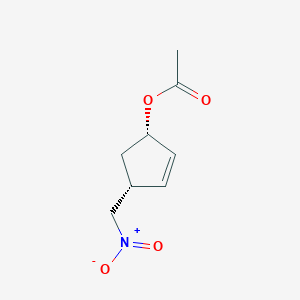
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

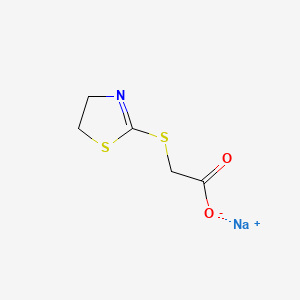
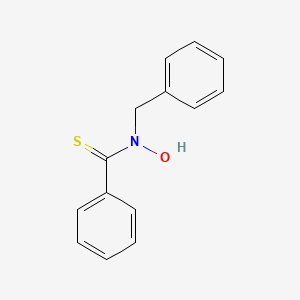
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
